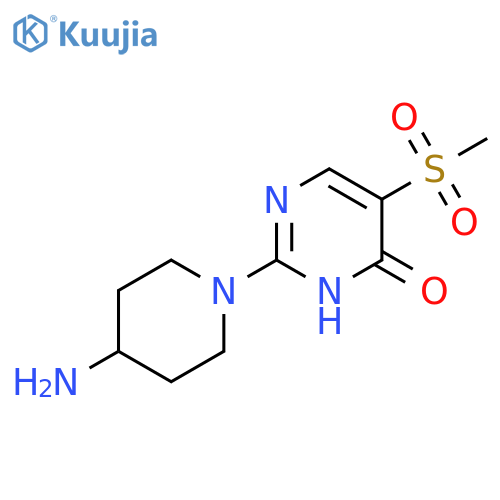Cas no 1708428-01-6 (2-(4-Amino-piperidin-1-yl)-5-methanesulfonyl-3H-pyrimidin-4-one)

1708428-01-6 structure
商品名:2-(4-Amino-piperidin-1-yl)-5-methanesulfonyl-3H-pyrimidin-4-one
CAS番号:1708428-01-6
MF:C10H16N4O3S
メガワット:272.324040412903
CID:5191415
2-(4-Amino-piperidin-1-yl)-5-methanesulfonyl-3H-pyrimidin-4-one 化学的及び物理的性質
名前と識別子
-
- 2-(4-Amino-piperidin-1-yl)-5-methanesulfonyl-3H-pyrimidin-4-one
- 4(3H)-Pyrimidinone, 2-(4-amino-1-piperidinyl)-5-(methylsulfonyl)-
- 2-(4-Aminopiperidin-1-yl)-5-(methylsulfonyl)pyrimidin-4(3H)-one
-
- インチ: 1S/C10H16N4O3S/c1-18(16,17)8-6-12-10(13-9(8)15)14-4-2-7(11)3-5-14/h6-7H,2-5,11H2,1H3,(H,12,13,15)
- InChIKey: PMBQAIVKJAWWFS-UHFFFAOYSA-N
- ほほえんだ: C1(N2CCC(N)CC2)=NC=C(S(C)(=O)=O)C(=O)N1
2-(4-Amino-piperidin-1-yl)-5-methanesulfonyl-3H-pyrimidin-4-one 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM510048-1g |
2-(4-Aminopiperidin-1-yl)-5-(methylsulfonyl)pyrimidin-4(3H)-one |
1708428-01-6 | 97% | 1g |
$539 | 2023-02-02 |
2-(4-Amino-piperidin-1-yl)-5-methanesulfonyl-3H-pyrimidin-4-one 関連文献
-
Shushi Suzuki,Yousuke Tomita Dalton Trans., 2015,44, 4186-4194
-
N. N. Bhuvan Kumar,Manab Chakravarty,K. C. Kumara Swamy New J. Chem., 2006,30, 1614-1620
-
Hong Xu,Ke Ni,Xiaokun Li,Guangzong Fang,Guohong Fan RSC Adv., 2017,7, 51403-51410
-
Yuan Chen,Xue-Rui Wei,Ru Sun,Yu-Jie Xu Anal. Methods, 2019,11, 3523-3531
1708428-01-6 (2-(4-Amino-piperidin-1-yl)-5-methanesulfonyl-3H-pyrimidin-4-one) 関連製品
- 1203418-38-5((5-phenyl-1,2-oxazol-3-yl)methyl 2-difluoromethanesulfonylbenzoate)
- 22244-57-1(3H-1,2,4-Triazol-3-one, 5-amino-2,4-dihydro-4-methyl-)
- 61389-26-2(Lignoceric Acid-d4)
- 1904577-98-5(Tert-butyl 3-amino-3-(naphthalen-1-yl)propanoate)
- 1038280-79-3(1-(2-bromophenyl)ethyl(3-methoxypropyl)amine)
- 2639411-78-0(6-(Propan-2-yloxy)-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride)
- 1698674-07-5(1-4-(3-methyl-1H-pyrazol-1-yl)phenylpropan-1-one)
- 131271-19-7((4-chloro-3-methylphenyl)methanol)
- 2101197-37-7(1-isopropyl-5-[(2-methylpiperidin-1-yl)carbonyl]-1H-pyrazol-3-amine)
- 1854904-77-0(1-(4-Fluorophenyl)-2-(3-hydroxyazetidin-1-yl)ethan-1-one)
推奨される供給者
Jinta Yudi Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Handan Zechi Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Jinan Hanyu Chemical Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Xiamen PinR Bio-tech Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Nanjing jingzhu bio-technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
